硝酸钆(III) 六水合物

描述

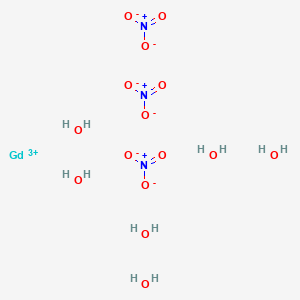

Gadolinium(III) nitrate hexahydrate is an inorganic compound with the chemical formula Gd(NO₃)₃·6H₂O. It is a highly water-soluble crystalline oxidizing agent widely used in various scientific and industrial applications. The compound is known for its role as a precursor in the synthesis of specialty glasses, ceramics, and phosphors for light-emitting applications .

科学研究应用

Gadolinium(III) nitrate hexahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing gadolinium oxide nanoparticles, which have applications in photocatalysis and biomedical imaging.

Biology: Gadolinium-based compounds are used in magnetic resonance imaging (MRI) as contrast agents.

Medicine: It is investigated for its potential in treating certain medical conditions due to its unique properties.

Industry: It is used in the production of specialty glasses, ceramics, and phosphors for light-emitting diodes (LEDs) and other lighting applications

作用机制

Target of Action

Gadolinium(III) nitrate hexahydrate is an inorganic compound of gadolinium . Its primary target is the neutrons in nuclear reactors , where it acts as a water-soluble neutron poison . The compound’s role is to absorb neutrons, thereby controlling the rate of the nuclear chain reaction .

Mode of Action

The mode of action of Gadolinium(III) nitrate hexahydrate is primarily through its neutron-absorbing properties . As a neutron poison, it absorbs excess neutrons in a nuclear reactor, preventing them from causing further fissions and thereby controlling the rate of the chain reaction . This is crucial for maintaining the stability and safety of the reactor .

Biochemical Pathways

It plays a significant role in nuclear reactors, affecting the pathway of nuclear fission by absorbing excess neutrons .

Pharmacokinetics

It is known to be highly water-soluble , which could influence its distribution if it were to enter a biological system.

Result of Action

The primary result of Gadolinium(III) nitrate hexahydrate’s action is the control of nuclear chain reactions . By absorbing excess neutrons, it prevents uncontrolled chain reactions, contributing to the safe operation of nuclear reactors .

准备方法

Synthetic Routes and Reaction Conditions: Gadolinium(III) nitrate hexahydrate can be synthesized by dissolving gadolinium oxide (Gd₂O₃) in nitric acid (HNO₃). The reaction typically occurs under controlled temperature and concentration conditions to ensure complete dissolution and formation of the hexahydrate form. The reaction can be represented as follows: [ \text{Gd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Gd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of gadolinium(III) nitrate hexahydrate involves large-scale dissolution of gadolinium oxide in nitric acid, followed by crystallization and purification processes to obtain the high-purity hexahydrate form. The product is then dried and packaged for various applications .

化学反应分析

Types of Reactions: Gadolinium(III) nitrate hexahydrate, like other nitrate salts, is an oxidizing agent. It can undergo various chemical reactions, including:

Oxidation: It can oxidize other substances due to its nitrate component.

Reduction: It can be reduced to gadolinium oxide or other lower oxidation state compounds.

Substitution: It can participate in substitution reactions where the nitrate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing conditions involve the presence of strong acids or bases.

Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other alkali metal hydroxides can facilitate substitution reactions.

Major Products:

Oxidation: Gadolinium oxide (Gd₂O₃) is a common product.

Reduction: Gadolinium metal or lower oxidation state compounds.

Substitution: Various gadolinium salts depending on the substituting anion.

相似化合物的比较

- Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

- Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

- Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

Uniqueness: Gadolinium(III) nitrate hexahydrate is unique due to its specific magnetic properties, making it particularly valuable in MRI applications. Its ability to form highly stable complexes with various ligands also sets it apart from other similar compounds .

属性

IUPAC Name |

gadolinium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFVFZQEDMDSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173259 | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent crystals; Soluble in water; [Merck Index] | |

| Record name | Gadolinium(III) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19598-90-4 | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019598904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Gadolinium(III) nitrate hexahydrate serves as a precursor for synthesizing Gadolinium-based nanoparticles with potential applications in theranostics. For instance, researchers have developed a graphene oxide-based theranostic nanodelivery system incorporating Gadolinium(III) nitrate hexahydrate. [] This system utilizes the Gadolinium component for magnetic resonance imaging (MRI) contrast enhancement. Additionally, Gadolinium(III) nitrate hexahydrate acts as a starting material to create Gadolinium-Hematoporphyrin, a potential MRI contrast agent for detecting breast cancer cell lines. []

A: Research indicates that the concentration of Gadolinium(III) nitrate hexahydrate during synthesis significantly impacts the properties of the resulting nanomaterials. For example, in the synthesis of Europium-doped Gadolinia (Eu-Gd2O3) phosphor nanoparticles, increasing the Gadolinium(III) nitrate hexahydrate concentration led to a decrease in particle size. [] This highlights the importance of carefully controlling precursor concentrations to achieve desired nanomaterial characteristics.

A: Yes, research suggests that Gadolinium(III) nitrate hexahydrate can improve the catalytic activity of certain materials. For example, doping TiO2 nanoparticles with Gadolinium(III) nitrate hexahydrate significantly enhanced their performance as electrocatalysts for the hydrogen evolution reaction (HER) in acidic electrolytes. [] This enhancement was found to be proportional to the concentration of Gadolinium(III) ions within the TiO2 nanoparticles.

A: Research suggests that Gadolinium(III) nitrate hexahydrate can influence plant growth and development. Studies on hybrid Cymbidium Twilight Moon ‘Day Light’ demonstrated that Gadolinium(III) nitrate hexahydrate, along with other lanthanoids, affected root development and protocorm-like body formation. [, ] While it showed potential for promoting root growth, it also appeared to negatively affect shoot growth and chlorophyll content.

A: Yes, a patented method utilizes an aqueous solution containing Gadolinium(III) nitrate hexahydrate, alongside other components, to promote bone tissue regeneration in cases of fractures. [] The solution, administered via injection into the fracture zone, has demonstrated a reduction in bone healing time in animal models.

ANone: The molecular formula of Gadolinium(III) nitrate hexahydrate is Gd(NO3)3·6H2O. Its molecular weight is 451.26 g/mol.

ANone: Various analytical techniques are employed to characterize materials derived from Gadolinium(III) nitrate hexahydrate. Common techniques include:

- X-ray diffraction (XRD): To determine the crystal structure and phase purity. [, , ]

- Scanning electron microscopy (SEM): To visualize the morphology and size of nanoparticles. [, ]

- Transmission electron microscopy (TEM): To further examine the size, shape, and internal structure of nanomaterials. []

- Energy-dispersive X-ray spectroscopy (EDS): To analyze the elemental composition and confirm the presence of Gadolinium. []

- Fourier transform infrared spectroscopy (FTIR): To identify functional groups and study chemical bonding. [, ]

- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): To study thermal stability and phase transitions. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![4-[(4-Aminophenyl)sulfonyl]resorcinol](/img/structure/B21515.png)